tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1-propan-2-ylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)16-8-6-12(7-9-16)10-15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOQTGMDBTXCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate typically involves the following steps :
- Dissolve isopropylpiperidine in benzene.
- Add tert-butyl formate to the solution and heat the mixture to induce the reaction.
- Purify the product through crystallization or extraction methods.
Chemical Reactions Analysis
tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate is utilized in several scientific research areas :
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Lipophilicity : The pivaloyl analog (1286275-67-9) exhibits higher lipophilicity due to its acyl group, which may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects : The trifluoromethylpyrimidine moiety (CAS in ) enhances hydrogen-bonding capacity and metabolic stability via electron-withdrawing effects.
Biological Activity
Tert-butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate, also known by its CAS number 135632-53-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article provides a detailed examination of the compound's biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 256.39 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 256.39 g/mol |
| Boiling Point | Not available |
| Log P (octanol/water) | 1.24 to 2.71 |
| Solubility | High |
| BBB Permeability | Yes |
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of related compounds, particularly against Gram-positive bacteria. For instance, a derivative of this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . The mechanism of action appears to involve depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential, which is crucial for bacterial survival.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that similar compounds can act as both β-secretase and acetylcholinesterase inhibitors, which are critical in the context of Alzheimer's disease. In vitro studies showed that such compounds could prevent amyloid beta peptide (Aβ) aggregation and protect astrocytes from Aβ-induced cell death by reducing inflammatory cytokines like TNF-α .
Neuroprotective Mechanism Overview:
- Inhibition of β-secretase : Compounds demonstrated IC50 values around 15.4 nM.
- Acetylcholinesterase Inhibition : K_i values were reported at approximately 0.17 μM.
- Cell Viability : In the presence of Aβ 1-42, cell viability improved significantly when treated with these compounds.
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the biological activities of tert-butyl derivatives:
- Antibacterial Activity :
- Neuroprotective Activity :
- Toxicity Assessment :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, reduction, and protection steps. For example, analogous carbamates are synthesized via Pd-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and BINAP in toluene under nitrogen) . Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (e.g., reflux conditions), and catalyst loading. Post-synthesis purification via silica gel chromatography is common to achieve high purity (>95%) .
Q. What safety precautions should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Despite limited hazard data for the specific compound, analogous tert-butyl carbamates require:
- Respiratory protection : Use NIOSH-approved masks if airborne particles are generated .
- Skin/eye protection : Wear nitrile gloves and safety goggles; rinse immediately with water upon contact .
- Storage : Keep in a cool, dry environment (<25°C) away from strong oxidizers .
- Waste disposal : Follow institutional guidelines for organic intermediates .
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) resolves key signals, such as the tert-butyl group (δ ~1.36 ppm) and piperidine protons (δ 3.12–3.56 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₇N₂O₂: 279.2072) .
- X-ray Crystallography : SHELXL software refines crystal structures, particularly for resolving stereochemistry in piperidine derivatives .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:
- Catalyst optimization : Replace Pd₂(dba)₃ with Pd(OAc)₂ for better activity in bulky systems .
- Solvent screening : Switch from toluene to DMF to enhance solubility of intermediates .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) improves reaction kinetics .
- Monitoring by TLC : Use ethyl acetate/hexane (3:7) to track reaction progress and isolate intermediates .
Q. How should crystallographic data discrepancies (e.g., twinning or disorder) be resolved for accurate structural determination?
- Methodological Answer :
- SHELX Suite : SHELXD and SHELXE are robust for phase refinement in twinned crystals. Use the TWIN command to model pseudo-merohedral twinning .
- Disorder modeling : Split occupancy refinement for flexible isopropyl groups, constrained via ISOR and DELU commands .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies mitigate decomposition of tert-butyl carbamates under acidic or basic conditions?
- Methodological Answer :
- pH control : Maintain neutral conditions (pH 6–8) during reactions; avoid strong acids/bases that cleave the carbamate .
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .
- Low-temperature storage : Store at –20°C under argon to prolong shelf life .
Q. How do structural modifications (e.g., isopropyl vs. methyl substituents) impact biological activity or reactivity?
- Methodological Answer :
- Comparative assays : Test analogs (e.g., methyl-piperidine derivatives) in receptor-binding assays. For example, isopropyl groups enhance lipophilicity (logP +0.5), improving membrane permeability .
- DFT calculations : Use Gaussian09 to model steric effects on reaction transition states (e.g., SN2 vs. SN1 pathways) .
- SAR studies : Correlate substituent size (e.g., isopropyl vs. cyclohexyl) with inhibitory potency in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
